molecular formula C19H23N3 B2676482 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine CAS No. 2138005-62-4

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine

Cat. No. B2676482
CAS RN: 2138005-62-4
M. Wt: 293.414
InChI Key: KQIXKPXHANILLG-UHFFFAOYSA-N
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Description

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine, also known as BPIP, is a chemical compound that has been studied for its potential applications in scientific research. BPIP has been shown to have unique properties that make it a valuable tool in various research fields, including biochemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has been shown to bind to specific receptors in the brain, including dopamine and serotonin receptors, and to affect their activity. This modulation of neurotransmitter activity may lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has been shown to have a range of biochemical and physiological effects in various research studies. In vitro studies have shown that 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine can inhibit the activity of certain enzymes and modulate the activity of specific receptors in the brain. In vivo studies have shown that 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine can affect behavior and cognition in animal models, including memory and learning.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine is its unique chemical structure, which makes it a valuable tool for studying protein-ligand interactions and enzyme kinetics. 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has also been shown to have potential as a drug candidate for the treatment of various diseases. However, there are also limitations to the use of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine in lab experiments. For example, the synthesis of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, the effects of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine on behavior and cognition in animal models may not fully translate to humans.

Future Directions

There are many potential future directions for research on 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine. One area of focus could be the development of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of focus could be the study of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine's effects on neurotransmitter activity in the brain and its potential role in the treatment of psychiatric disorders. Additionally, further research could be done to understand the mechanism of action of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine and to develop more efficient synthesis methods. Overall, 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has the potential to be a valuable tool in various research fields and warrants further investigation.

Synthesis Methods

The synthesis of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine involves the reaction of 2-benzyl-2-phenylhydrazine with 1-methylpiperidine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to form the final product. The synthesis of 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has been studied for its potential applications in various research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In pharmacology, 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine has been used to study the role of neurotransmitters in the brain and their effects on behavior and cognition.

properties

IUPAC Name

N-benzyl-N-[(1-methylpiperidin-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-21-14-12-18(13-15-21)20-22(19-10-6-3-7-11-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXKPXHANILLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NN(CC2=CC=CC=C2)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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